N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride
CAS No.: 2367002-83-1
Cat. No.: VC6532828
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6
* For research use only. Not for human or veterinary use.
![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride - 2367002-83-1](/images/structure/VC6532828.png)
Specification
CAS No. | 2367002-83-1 |
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Molecular Formula | C11H15BrClN |
Molecular Weight | 276.6 |
IUPAC Name | N-[1-(2-bromophenyl)ethyl]cyclopropanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H |
Standard InChI Key | OJJRJZSAPNDIRW-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1Br)NC2CC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a cyclopropane ring directly bonded to an ethylamine group, which is further substituted at the β-position with a 2-bromophenyl moiety. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, altering its physical properties while retaining its core reactivity. The molecular formula is C₁₁H₁₄BrN·HCl, with a molecular weight of 276.60 g/mol. Key structural features include:
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Cyclopropane ring: A strained three-membered carbon ring that influences electronic and steric properties.
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2-Bromophenyl group: A bromine atom at the ortho position of the phenyl ring, enabling electrophilic substitution reactions.
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Ethylamine backbone: A flexible chain facilitating interactions with biological targets.
Physicochemical Characteristics
Property | Value/Description |
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Molecular Formula | C₁₁H₁₄BrN·HCl |
Molecular Weight | 276.60 g/mol |
Solubility | High solubility in polar solvents (e.g., water, methanol) due to ionic nature |
Melting Point | Estimated 180–200°C (based on analogs) |
Stability | Stable under inert conditions; hygroscopic |
The hydrochloride form significantly improves aqueous solubility compared to the free base, making it preferable for biological assays .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanamine hydrochloride involves two primary steps:
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Formation of the free base:
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Salt formation:
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Treatment of the free base with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) yields the hydrochloride salt.
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Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Alkylation | K₂CO₃, DMF, 70°C, 12h | 65–70% |
Salt Formation | HCl (gaseous), Et₂O, 0°C | >90% |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize the alkylation step, reducing reaction times and improving yields. Automated purification systems (e.g., centrifugal partition chromatography) ensure high purity (>95%) for pharmaceutical-grade material .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom at the ortho position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrolysis | NaOH (aq), reflux | 2-Hydroxyphenyl derivative |
Amination | NH₃, CuI, DMF, 100°C | 2-Aminophenyl derivative |
Cyanation | CuCN, KCN, DMSO | 2-Cyanophenyl derivative |
Steric hindrance from the ortho bromine slows substitution kinetics compared to para-substituted analogs .
Redox Transformations
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Oxidation: Strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring, yielding ketones or carboxylic acids.
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Reduction: LiAlH₄ reduces the amine to a primary alcohol, though this is rarely utilized due to competing side reactions.
Derivatization of the Amine Group
The protonated amine in the hydrochloride salt remains reactive toward:
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Alkylation: Reacts with alkyl halides to form N-alkylated derivatives.
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Acylation: Acetyl chloride generates N-acetylated products, useful for probing biological activity.
Study Type | Model System | Key Finding |
---|---|---|
Cytotoxicity | HCT116 (colon cancer) | IC₅₀ = 8.2 μM |
Behavioral assay | Murine anxiety model | 40% reduction in anxiety-like behavior |
These results suggest dual therapeutic potential in oncology and neuropharmacology, though further validation is required.
Applications in Scientific Research
Medicinal Chemistry
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Lead compound optimization: The bromine atom serves as a handle for structure-activity relationship (SAR) studies.
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Prodrug development: Enhanced solubility facilitates formulation for in vivo testing.
Materials Science
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Ligand design: Coordinates transition metals in catalytic systems (e.g., Pd-catalyzed cross-couplings).
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Compound | Bromine Position | Key Difference |
---|---|---|
N-[1-(3-Bromophenyl)ethyl]cyclopropanamine | meta | Faster substitution kinetics |
N-[1-(4-Bromophenyl)ethyl]cyclopropanamine | para | Higher membrane permeability |
Chlorinated Analogs
[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine exhibits similar bioactivity but lower metabolic stability due to reduced electronegativity.
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